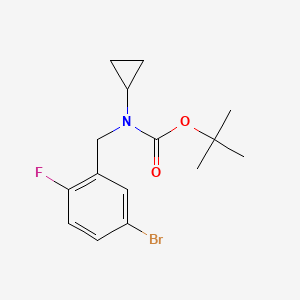

5-bromo-4-methyl-7-nitro-1H-indazole

Vue d'ensemble

Description

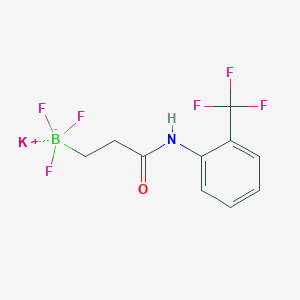

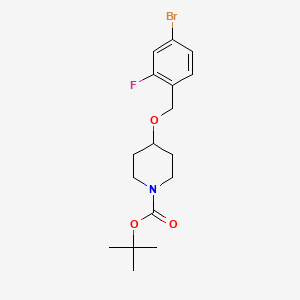

5-Bromo-4-methyl-7-nitro-1H-indazole is a chemical compound with the linear formula C8H6BrN3O2 . It has a molecular weight of 256.06 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which this compound belongs, has been the subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

Indazoles, including this compound, can undergo a variety of chemical reactions. These include 1,3-dipolar cycloaddition reactions, radical-mediated decarboxylative C(sp3)-N cross-coupling, and CuI-catalyzed coupling of N-acyl-N’-substituted hydrazines with aryl iodides .Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.1 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Applications De Recherche Scientifique

Crystal and Molecular Structure Studies

The compound 5-Bromo-4-Methyl-7-Nitro-1H-Indazole has been utilized in the study of crystal and molecular structures. Research has focused on understanding the intermolecular interactions and molecular parameters of similar compounds using techniques like X-ray diffraction and NMR spectroscopy. This knowledge is vital for understanding the behavior of these compounds in different states and forms the basis for further chemical and biological applications (Cabildo et al., 2011).

Enzymatic Inhibition and Biological Properties

Studies have also explored the effects of similar nitroindazole derivatives on various enzymes. For example, certain indazole derivatives have been found to inhibit nitric oxide synthase (NOS) enzyme activity in different tissue sources, suggesting their potential as tools for examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).

Electrophilic Reactivity and Chemical Behavior

The electrophilic reactivity of similar bromo-methyl-indazole compounds has been investigated, providing insights into their chemical behavior and reactivity under different conditions. This is important for designing synthetic pathways and understanding the reactivity patterns of these compounds (Barlin, 1967).

Safety and Hazards

Orientations Futures

Indazoles are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles, including 5-bromo-4-methyl-7-nitro-1H-indazole, is of strategic importance .

Mécanisme D'action

Target of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to influence various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the wide range of biological activities of indazole derivatives, it can be inferred that the compound would have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-4-methyl-7-nitro-1H-indazole. For instance, the compound should be handled in a well-ventilated area to avoid inhalation . Furthermore, it should be noted that the compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it may cause respiratory irritation .

Propriétés

IUPAC Name |

5-bromo-4-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWIMKYSTQZEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)